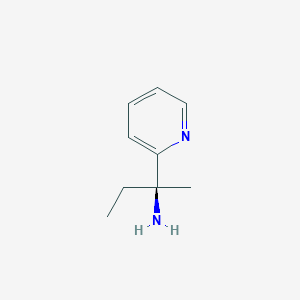

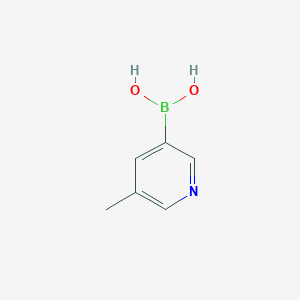

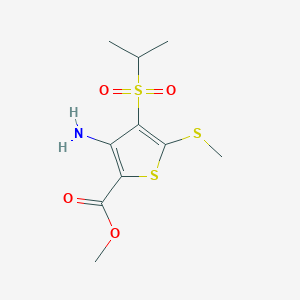

![molecular formula C8H8N2O B066670 6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 178268-96-7](/img/structure/B66670.png)

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide belongs to the class of pyrrolopyridines, which are significant due to their diverse biological activities and applications in organic synthesis.

Synthesis Analysis

- Synthesis Routes: Several methods have been developed for synthesizing derivatives of 6-Methyl-1H-pyrrolo[2,3-b]pyridine. For instance, Goto et al. (1991) synthesized various 7-substituted derivatives through reactions involving active methylene compounds, aromatics, alcohols, and other nucleophiles (Goto et al., 1991).

Molecular Structure Analysis

- Aromaticity and Structure: Mitsumoto and Nitta (2004) described novel derivatives of pyrrolopyridine, clarifying their aromatic nature and diatropic pi-system through (1)H NMR spectral analysis (Mitsumoto & Nitta, 2004).

Chemical Reactions and Properties

- Chemical Reactivity: Klemm et al. (1985) explored the reactivity of thieno[3,2-b]pyridine N-oxide, a related compound, showing its ability to form various derivatives through reactions like nitration and chlorination (Klemm et al., 1985).

- Biological Evaluation: Liu et al. (2016) studied pyrrolopyridine derivatives as c-Met inhibitors, highlighting their potential in biological applications (Liu et al., 2016).

Physical Properties Analysis

- Spectral Analysis: The spectral properties of pyrrolopyridine derivatives have been extensively studied. Bahgat et al. (2009) analyzed the FT-IR and FT-Raman spectra of related compounds, offering insights into their vibrational characteristics (Bahgat et al., 2009).

Chemical Properties Analysis

- Thermodynamic Properties: Halim and Ibrahim (2022) conducted a detailed study on the thermodynamic properties of a novel pyrrolopyridine derivative, providing insights into its stability and reactivity (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

Efficient Synthesis and Medicinal Chemistry Applications

- Synthesis of Azaindole Derivatives : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridines are used as building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting their versatility in medicinal chemistry for developing potential therapeutic agents (Figueroa‐Pérez et al., 2006).

- c-Met Inhibitors Development : Novel derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers, demonstrating the compound's potential as a scaffold for anticancer drugs (Liu et al., 2016).

Material Science and Catalysis

- Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine structures has shown significant potential in the development of semiconducting materials, with applications in electronics and optoelectronics (Zhou et al., 2019).

- Selective Oxidation Catalysis : Mo–V–O crystalline oxides, synthesized from pyridine derivatives, have been investigated for their catalytic performance in the selective oxidation of alcohols, demonstrating the impact of steric effects on catalytic activity (Wang & Ueda, 2008).

Organic Synthesis and Chemical Properties

- Synthesis of Fused Heterocycles : Utilization in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives showcases the compound's role in creating complex heterocyclic structures, important in pharmaceutical research and development (El-Nabi, 2004).

- Advanced Synthesis Techniques : Studies have also focused on novel synthesis methods and the structural characterization of pyrrolo[2,3-b]pyridine derivatives, contributing to the development of new synthetic routes in organic chemistry (Nedolya et al., 2015).

Propriétés

IUPAC Name |

7-hydroxy-6-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(7)10(6)11/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHYBXYBCNGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2C=CN=C2N1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570510 |

Source

|

| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide | |

CAS RN |

178268-96-7 |

Source

|

| Record name | 6-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

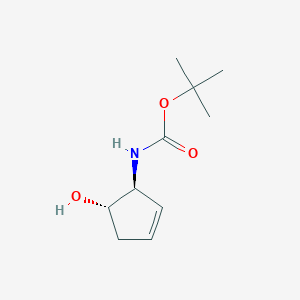

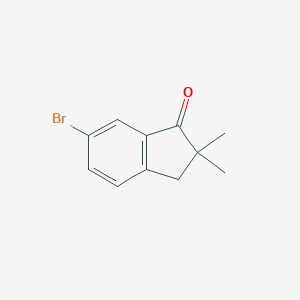

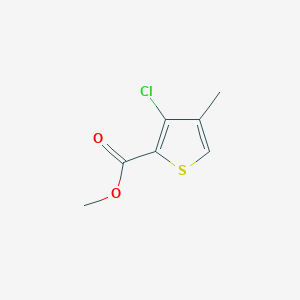

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

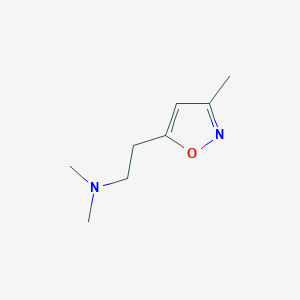

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

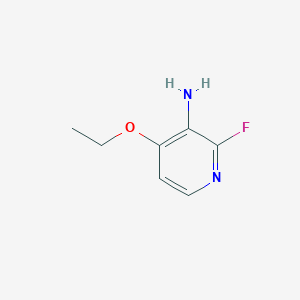

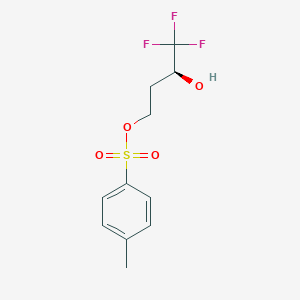

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)